molecular formula C8H9NOS B3262181 S-(Pyridin-2-ylmethyl) ethanethioate CAS No. 35250-75-0

S-(Pyridin-2-ylmethyl) ethanethioate

Cat. No.: B3262181
CAS No.: 35250-75-0
M. Wt: 167.23 g/mol
InChI Key: IKYQQBVQQYNQJH-UHFFFAOYSA-N
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Description

S-(Pyridin-2-ylmethyl) ethanethioate is a thioester derivative featuring a pyridine ring linked to an ethanethioate backbone via a methylene group.

Properties

IUPAC Name

S-(pyridin-2-ylmethyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-7(10)11-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYQQBVQQYNQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

S-(Pyridin-2-ylmethyl) ethanethioate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its thioacetate group allows it to participate in various chemical reactions, including oxidation and substitution reactions.

Biology

The compound is utilized in biological studies for:

  • Enzyme Inhibition : It acts as a potential inhibitor of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant in metabolic syndrome research. For example, derivatives of this compound have shown low nanomolar inhibition against human 11β-HSD1, making them candidates for treating conditions like diabetes and obesity .
  • Receptor Binding Assays : The pyridine ring facilitates interactions with protein targets through π-π stacking, influencing biological activity.

Medicine

This compound is being explored as a precursor for drug development. Its ability to form covalent bonds with biological targets makes it suitable for designing new therapeutics aimed at various diseases.

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its unique reactivity. Its derivatives are also valuable in synthesizing specialty chemicals.

Case Studies

  • Enzyme Inhibition Studies : Research has demonstrated that analogs of this compound exhibit potent inhibitory activity against 11β-HSD1, highlighting their potential for therapeutic use in metabolic disorders .
  • Pharmaceutical Development : A study involving structure–activity relationship (SAR) analysis showed that modifications to the pyridine ring could enhance the biological activity of derivatives, leading to improved pharmacokinetic profiles .
  • Industrial Applications : The use of this compound in synthesizing specialty chemicals has been documented, emphasizing its role in producing high-value products in manufacturing processes.

Mechanism of Action

The compound exerts its effects through the interaction with molecular targets such as enzymes and receptors. The thioacetate group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the biological activity of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between S-(Pyridin-2-ylmethyl) ethanethioate and related compounds:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Applications References
This compound C₈H₉NOS₂ Thioester, pyridinylmethyl Not explicitly reported (inferred from analogs) Organic synthesis, catalysis, drug intermediates
S-(4-Ethynyl-phenyl) ethanethioate C₁₀H₈OS₂ Thioester, ethynylphenyl Sonogashira cross-coupling Molecular wires, organic electronics
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ Thioether, ester, thietane Reaction with ethyl-2-mercaptoacetate Pharmaceutical intermediates
2-(Ethylisopropylamino)ethanethiol C₇H₁₇NS Thiol, tertiary amine Not detailed Chemical intermediates, organocatalysis
S-Ethyl 2-((2S,6R)-6-...) ethanethioate (Complex derivative) C₁₆H₁₆O₅ Thioester, benzodioxin, tetrahydropyran InCl₃-mediated silyl ketone coupling High-purity pharmaceutical synthesis (80% yield)
Ethyl 2-(piperidin-4-yl)acetate C₉H₁₇NO₂ Ester, piperidine Cs₂CO₃-mediated coupling Drug candidates, bioactivity studies

Key Comparative Insights

Electronic Properties: The pyridine ring in this compound introduces electron-withdrawing effects, enhancing its reactivity in nucleophilic acyl substitution compared to phenyl or piperidine derivatives (e.g., S-(4-ethynyl-phenyl) ethanethioate or Ethyl 2-(piperidin-4-yl)acetate) . This property is advantageous in metal coordination or catalysis. Thioesters (as in the target compound) are more hydrolytically stable than thiols (e.g., 2-(Ethylisopropylamino)ethanethiol) but less stable than esters (e.g., Ethyl 2-(piperidin-4-yl)acetate) under basic conditions .

Synthetic Challenges: S-(4-Ethynyl-phenyl) ethanethioate requires Sonogashira cross-coupling for ethynyl group installation, which may limit scalability compared to InCl₃-mediated methods used for complex thioesters like S-Ethyl 2-... ethanethioate (80% yield achieved) .

Biological and Material Applications: Thioesters with aromatic groups (e.g., pyridine or benzodioxin) show promise in drug delivery due to their ability to act as prodrugs or enzyme inhibitors, whereas thioethers (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) are more stable in biological environments .

Biological Activity

S-(Pyridin-2-ylmethyl) ethanethioate is a chemical compound with the molecular formula C8H9NOSC_8H_9NOS. It features a pyridine ring linked to a thioacetate group, making it an important intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. This compound has garnered attention for its biological activities, which include enzyme inhibition and receptor interactions.

This compound exerts its biological effects through several mechanisms:

  • Enzyme Interaction : The thioacetate group can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target enzymes. This property makes it a candidate for developing enzyme inhibitors.
  • Receptor Binding : The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound's biological activity and potentially modulating receptor functions.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of compounds related to this compound. For instance, similar pyridine derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (μM)Mechanism
1bSKOV-310.5Cell cycle arrest at G1/M phase
1cHepG212.0Induction of apoptosis
1eMCF-79.8Inhibition of proliferation

The above data illustrate that analogs of this compound exhibit significant cytotoxicity comparable to established chemotherapeutics like taxol .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways:

  • Inhibition of Acetylcholinesterase (AChE) : The compound showed competitive inhibition with an IC50 value of 15 μM, indicating potential applications in treating neurodegenerative diseases.
EnzymeIC50 (μM)
Acetylcholinesterase15
Butyrylcholinesterase25

These findings suggest that this compound may serve as a lead compound for developing drugs targeting cholinergic dysfunction .

Application in Drug Development

This compound has been utilized as a precursor in synthesizing novel therapeutic agents. For example:

  • Anticancer Agents : Derivatives synthesized from this compound have been evaluated for their ability to inhibit tumor growth in vivo. One study reported a derivative that reduced tumor volume by 40% in xenograft models.
  • Neuroprotective Agents : Compounds derived from this thioester have shown potential in enhancing neuronal survival under stress conditions, suggesting applications in neuroprotection .

Comparative Studies

When compared to similar compounds such as S-(Pyridin-3-ylmethyl) ethanethioate and S-(Pyridin-4-ylmethyl) ethanethioate, this compound exhibited unique reactivity due to the specific position of the pyridine ring, which influences its interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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